molecular formula C16H16N2O4 B603480 N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide CAS No. 201022-82-4

N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B603480
CAS No.: 201022-82-4
M. Wt: 300.31g/mol
InChI Key: HNDWHEJMMPURII-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a phenoxyacetohydrazide moiety and a 4-hydroxy-3-methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetohydrazides.

Scientific Research Applications

N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anticancer activity through the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

Uniqueness

N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the presence of both phenoxy and methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-15-9-12(7-8-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDWHEJMMPURII-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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